Prop-2-yn-1-yl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl-L-alanine is an amino acid derivative characterized by the presence of a propargyl group attached to the alpha carbon of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl-L-alanine typically involves the alkylation of L-alanine with propargyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the amino acid and facilitate nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield saturated derivatives, such as propyl-L-alanine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the propargyl group in the presence of a base.
Major Products:
Oxidation: Propargyl aldehyde, propargyl carboxylic acid.
Reduction: Propyl-L-alanine.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Prop-2-yn-1-yl-L-alanine is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Industry: In the materials science industry, Prop-2-
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h1,5,7H,4H2,2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
CHDFNJBIBXMPCU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC#C |
Canonical SMILES |
CC(C(=O)O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.